Diethylammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate
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Overview
Description
Diethylammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C9H12ClF3N2O2S and a molecular weight of 304.72 g/mol . This compound is a thiazole derivative, characterized by the presence of a thiazole ring substituted with chlorine and trifluoromethyl groups, and a carboxylate ester functional group. It is known for its unique reactivity and stability, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of Diethylammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate typically involves the reaction of 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Diethylammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diethylammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Diethylammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The compound’s thiazole ring can participate in various biochemical pathways, influencing cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Diethylammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
2-chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid: Similar structure but lacks the diethylammonium group.
4-(trifluoromethyl)thiazole-5-carboxylate: Lacks the chlorine substitution.
2-chloro-5-(trifluoromethyl)thiazole: Lacks the carboxylate ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H12ClF3N2O2S |
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Molecular Weight |
304.72 g/mol |
IUPAC Name |
2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate;diethylazanium |
InChI |
InChI=1S/C5HClF3NO2S.C4H11N/c6-4-10-2(5(7,8)9)1(13-4)3(11)12;1-3-5-4-2/h(H,11,12);5H,3-4H2,1-2H3 |
InChI Key |
GFWHTDPBOAZHAR-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH2+]CC.C1(=C(N=C(S1)Cl)C(F)(F)F)C(=O)[O-] |
Origin of Product |
United States |
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